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molecular formula C10H10OS B8302311 6-Methoxy-3-methylbenzo[b]thiophene

6-Methoxy-3-methylbenzo[b]thiophene

Cat. No. B8302311
M. Wt: 178.25 g/mol
InChI Key: GJCYIQPHWUNADU-UHFFFAOYSA-N
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Patent
US07456289B2

Procedure details

A mixture of 6-methoxy-3-methylbenzo[b]thiophene (2.753 g, 15.5 mmol) and SeO2 (2.06 g, 18.55 mmol) in 1,4-dioxane (30 mL) was refluxed for 2 days and then filtered. The filtrate was concentrated in vacuo, and the residue was purified on a silica gel column eluting with EtOAc/hexane (1:10) to give 6-methoxybenzo[b]thiophene-3-carbaldehyde (2.3 g, 80%).
Quantity
2.753 g
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[C:10]([CH3:11])=[CH:9][S:8][C:7]=2[CH:12]=1.[O:13]1CCOCC1>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[C:10]([CH:11]=[O:13])=[CH:9][S:8][C:7]=2[CH:12]=1

Inputs

Step One
Name
Quantity
2.753 g
Type
reactant
Smiles
COC=1C=CC2=C(SC=C2C)C1
Name
SeO2
Quantity
2.06 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified on a silica gel column
WASH
Type
WASH
Details
eluting with EtOAc/hexane (1:10)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(SC=C2C=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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